molecular formula C10H15N3O2S2 B4708266 4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide

4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide

Cat. No. B4708266
M. Wt: 273.4 g/mol
InChI Key: NICKGKZUCJJYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide, also known as PABA (4-aminobenzoic acid), is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide is a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folate. By inhibiting this enzyme, this compound prevents the synthesis of folate, which is essential for the growth and replication of microorganisms. This makes this compound a potential candidate for the development of antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties, which can protect against oxidative stress and DNA damage. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide has several advantages for use in lab experiments. It is readily available, inexpensive, and has a long shelf life. It can be easily synthesized and purified, making it a useful precursor for the synthesis of other compounds. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It can also be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide. One area of research is the development of new antibiotics based on the mechanism of action of this compound. Another area of research is the study of this compound as a potential treatment for various diseases such as cancer and Alzheimer's disease. Additionally, the use of this compound as a substrate for enzymes such as para-aminobenzoate synthase and arylsulfatase can be further studied for its potential applications in biotechnology.

Scientific Research Applications

4-{[(propylamino)carbonothioyl]amino}benzenesulfonamide has been widely used in scientific research as a precursor for the synthesis of various compounds such as sulfonamides, azo dyes, and pharmaceuticals. It has also been used as a substrate for enzymes such as para-aminobenzoate synthase and arylsulfatase. This compound has been studied for its potential use as an antioxidant, antitumor agent, and anti-inflammatory agent.

properties

IUPAC Name

1-propyl-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c1-2-7-12-10(16)13-8-3-5-9(6-4-8)17(11,14)15/h3-6H,2,7H2,1H3,(H2,11,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICKGKZUCJJYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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